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Compound of Interest

Compound Name: Diironnonacarbonyl

Cat. No.: B12055905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate metal carbonyl precursor is a critical decision in organometallic

synthesis and catalysis. Among the most common choices, diiron nonacarbonyl (Fe₂(CO)₉) and

iron pentacarbonyl (Fe(CO)₅) serve as primary sources for iron(0) complexes, yet their distinct

physical properties and reactivity profiles dictate their suitability for different applications. This

guide provides an objective comparison of their performance, supported by experimental data

and detailed protocols, to inform your synthetic strategies.

Core Properties and Handling
Iron pentacarbonyl is a toxic, volatile, straw-colored liquid, while diiron nonacarbonyl is an

orange, crystalline solid that is virtually insoluble in common organic solvents.[1][2][3] This

fundamental difference in phase and solubility significantly influences their handling and

reaction conditions. Fe(CO)₅ is often used in reactions that benefit from a soluble reagent and

can be easily removed by evaporation, but its volatility and toxicity pose significant handling

risks.[4] Conversely, Fe₂(CO)₉ is less volatile, making it safer to handle, but its poor solubility

often necessitates reactions to be conducted in slurries, typically in solvents like

tetrahydrofuran (THF).[1][4]
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Property
Iron Pentacarbonyl
(Fe(CO)₅)

Diiron Nonacarbonyl
(Fe₂(CO)₉)

Formula Mass 195.90 g/mol 363.79 g/mol

Appearance Straw-colored liquid[2][5] Micaceous orange solid[1]

Boiling Point 103 °C (376 K)[5]
Decomposes at 100 °C (373

K)[1]

Solubility
Soluble in most organic

solvents[3]

Virtually insoluble in all

common solvents[1][3]

Primary Hazard
Highly toxic, volatile,

flammable[2][4][5]
Toxic, flammable solid[1]

Comparative Reactivity
The primary difference in reactivity stems from the mode of activation required to generate

coordinatively unsaturated and reactive iron carbonyl fragments, such as Fe(CO)₄ and

Fe(CO)₃.

Iron Pentacarbonyl (Fe(CO)₅) is relatively inert thermally at room temperature but becomes

highly reactive upon UV irradiation.[6] Photolysis efficiently expels a carbonyl ligand to

generate the highly reactive 16-electron Fe(CO)₄ intermediate, which readily participates in

subsequent reactions like ligand substitution or oxidative addition.[6][7]

Diiron Nonacarbonyl (Fe₂(CO)₉) is considered a more reactive source of iron(0) under milder

thermal conditions.[1] Its utility arises from the facile cleavage of the Fe-Fe interaction and

dissociation in coordinating solvents like THF. It is proposed that small amounts of Fe₂(CO)₉

dissolve and dissociate to provide Fe(CO)₅ and a reactive, solvent-coordinated Fe(CO)₄(THF)

species.[1][8] This makes Fe₂(CO)₉ an excellent thermal source of the "Fe(CO)₄" fragment

without the need for photolysis.

// Nodes for Fe(CO)5 FeCO5 [label="Fe(CO)₅\n(Liquid, Soluble)"]; FeCO4_photo [label="

[Fe(CO)₄]\n(Highly Reactive Intermediate)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Products_photo [label="Substitution/Addition\nProducts (e.g., Fe(CO)₄L)"];
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// Nodes for Fe2(CO)9 Fe2CO9 [label="Fe₂(CO)₉\n(Solid, Insoluble)"]; FeCO4_thermal

[label="Fe(CO)₄(THF)\n(Reactive Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Products_thermal [label="Substitution/Addition\nProducts (e.g., Fe(CO)₄L)"];

// Edges FeCO5 -> FeCO4_photo [label="UV Photolysis (hν)\n- CO", color="#EA4335"];

FeCO4_photo -> Products_photo [label="+ Ligand (L)"];

Fe2CO9 -> FeCO4_thermal [label="Thermal (Δ)\nin THF", color="#FBBC05"]; FeCO4_thermal

-> Products_thermal [label="+ Ligand (L)"]; } caption: "Activation of Iron Carbonyls"

Key Synthetic Applications & Performance Data
Both reagents are precursors to a wide range of iron complexes, including those of the type

(L)Fe(CO)₄ and (diene)Fe(CO)₃. However, the choice of reagent and conditions can

significantly impact yield and selectivity.

Synthesis of (Diene)Fe(CO)₃ Complexes
This reaction is a cornerstone of iron carbonyl chemistry. Fe(CO)₅ typically requires thermal or

photochemical activation to react with dienes, while Fe₂(CO)₉ often proceeds under milder

thermal conditions. For example, the synthesis of (benzylideneacetone)Fe(CO)₃, a valuable

source of the Fe(CO)₃ fragment, is readily accomplished with Fe₂(CO)₉.[1]

Reaction Reagent Conditions Yield Reference

Cyclohexadiene

→

(C₆H₈)Fe(CO)₃

Fe(CO)₅
140 °C, sealed

tube
~75%

Organometallic

Syntheses, Vol. 1

Cyclohexadiene

→

(C₆H₈)Fe(CO)₃

Fe₂(CO)₉
40-50 °C,

Benzene
~60% [9]

Benzylideneacet

one →

(bda)Fe(CO)₃

Fe₂(CO)₉ 40 °C, Benzene 92%
Organometallic

Syntheses, Vol. 3

Ligand Substitution Reactions
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Substitution of CO ligands with phosphines, isocyanides, or other Lewis bases is a common

transformation. Photolysis is the preferred method for monosubstitution of Fe(CO)₅. In contrast,

Fe₂(CO)₉ in THF provides a thermal route to the same products.

Reaction Reagent Conditions Product Yield Reference

Fe(CO)₅ +

PPh₃
Fe(CO)₅

UV

irradiation,

Hexane

Fe(CO)₄(PPh

₃)
>90%

J.

Organomet.

Chem. 1974,

64(2), 271

Fe(CO)₅ +

PPh₃
Fe₂(CO)₉ THF, 25 °C

Fe(CO)₄(PPh

₃)
High [1]

Oxidative Addition
Fe₂(CO)₉ is often preferred for oxidative addition reactions that require mild conditions, such as

the reaction with allyl bromide to form π-allyl iron complexes.[1]

Reaction Reagent Conditions Product Yield Reference

Allyl Bromide Fe₂(CO)₉ THF, RT

(η³-

C₃H₅)Fe(CO)

₃Br

~70%
Inorg. Synth.

1982, 21, 34

Experimental Protocols
Protocol 1: Synthesis of
(Benzylideneacetone)tricarbonyliron(0) using Fe₂(CO)₉
This procedure details the preparation of a key Fe(CO)₃ transfer agent.

Materials:

Diiron nonacarbonyl (Fe₂(CO)₉)

Benzylideneacetone
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Anhydrous benzene (or toluene as a safer alternative)

Standard Schlenk line and glassware

Inert atmosphere (Nitrogen or Argon)

Procedure:

In a Schlenk flask equipped with a magnetic stir bar and reflux condenser, combine diiron

nonacarbonyl (10.0 g, 27.5 mmol) and benzylideneacetone (5.0 g, 34.2 mmol).

Under a positive pressure of inert gas, add 50 mL of anhydrous benzene.

Warm the resulting slurry to 40-45 °C with stirring. The reaction progress is indicated by the

consumption of the orange Fe₂(CO)₉ solid and the formation of a deep red solution. Carbon

monoxide evolution will be observed.

Maintain the temperature for 4-6 hours until the reaction is complete (TLC or IR

spectroscopy can be used to monitor).

Allow the reaction mixture to cool to room temperature. Filter the solution through a pad of

Celite under an inert atmosphere to remove any insoluble byproducts.

Remove the solvent from the filtrate under reduced pressure to yield a red crystalline solid.

Recrystallize the solid from hexane or pentane at -20 °C to obtain pure

(benzylideneacetone)tricarbonyliron(0).

// Nodes Start [label="Combine Fe₂(CO)₉\nand Benzylideneacetone\nin Schlenk Flask"];

AddSolvent [label="Add Anhydrous\nBenzene under N₂"]; Heat [label="Heat to 40-45 °C\n(4-6

hours)", fillcolor="#FBBC05", fontcolor="#202124"]; Cool [label="Cool to\nRoom Temperature"];

Filter [label="Filter through\nCelite under N₂"]; Evaporate [label="Solvent Removal\n(Reduced

Pressure)"]; Recrystallize [label="Recrystallize\nfrom Hexane"]; Product [label="Pure

(bda)Fe(CO)₃\nProduct", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> AddSolvent; AddSolvent -> Heat; Heat -> Cool; Cool -> Filter; Filter ->

Evaporate; Evaporate -> Recrystallize; Recrystallize -> Product; } caption: "Synthesis of
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(bda)Fe(CO)₃"

Protocol 2: Photochemical Synthesis of
(Cyclobutadiene)tricarbonyliron(0) using Fe(CO)₅
This classic synthesis illustrates the use of photochemical activation of Fe(CO)₅ to trap an

unstable molecule.

Materials:

Iron pentacarbonyl (Fe(CO)₅)

cis-3,4-Dichlorocyclobutene

Anhydrous pentane

Photochemical reactor with a high-pressure mercury lamp and Pyrex filter

Standard Schlenk line and glassware

Inert atmosphere (Nitrogen or Argon)

Procedure:

Caution: Iron pentacarbonyl is highly toxic and should be handled in a well-ventilated fume

hood.

In a Pyrex reaction vessel suitable for photolysis, dissolve cis-3,4-dichlorocyclobutene (5.0 g,

40.7 mmol) in 200 mL of anhydrous pentane.

Add iron pentacarbonyl (15.9 g, 81.3 mmol) to the solution.

While stirring and maintaining a slow stream of inert gas, irradiate the solution with a high-

pressure mercury lamp. The reaction temperature should be maintained at or below 25 °C

using a cooling bath.

The reaction progress can be monitored by the disappearance of the starting materials (GC

analysis). Irradiation is typically continued for 8-12 hours.
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Upon completion, stop the irradiation and allow any precipitated iron chlorides to settle.

Filter the solution under an inert atmosphere.

Carefully remove the solvent and excess Fe(CO)₅ under reduced pressure. The product,

(cyclobutadiene)tricarbonyliron(0), is a pale yellow solid.

The crude product can be purified by sublimation or chromatography on silica gel.

Conclusion
Both diiron nonacarbonyl and iron pentacarbonyl are indispensable reagents in synthetic

chemistry.

Iron Pentacarbonyl (Fe(CO)₅) is the reagent of choice for photochemical reactions and when

a soluble source of iron(0) is required. Its primary drawback is its high toxicity and volatility.

Diiron Nonacarbonyl (Fe₂(CO)₉) serves as an excellent thermal source of reactive iron

carbonyl fragments under mild conditions, avoiding the need for specialized photochemical

equipment. Its insolubility is its main limitation, often requiring reactions to be run as slurries.

The selection between these two reagents should be based on the desired reaction conditions

(thermal vs. photochemical), the solubility requirements of the substrate, and laboratory safety

considerations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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